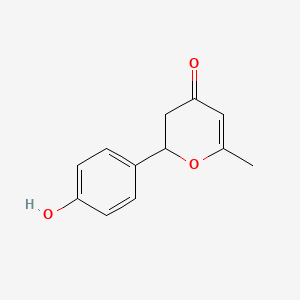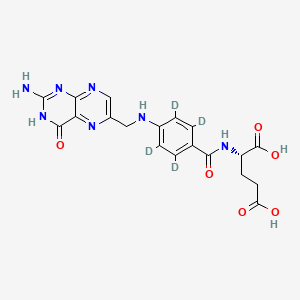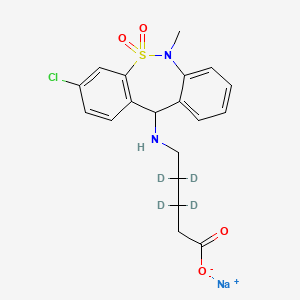![molecular formula C21H21ClN2 B563171 (3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene CAS No. 106865-63-8](/img/structure/B563171.png)
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene is a member of the hapalindole family of indole alkaloids, which are natural products isolated from cyanobacteria, specifically from the Stigonematales order . These compounds are known for their unique polycyclic ring systems and diverse biological activities, including antimicrobial and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of hapalindole K involves several key steps, including electrophilic aromatic substitution, cycloaddition, and Ritter reactions . The synthesis begins with the reaction between indole and α-methyl tiglic acid chloride, followed by a demanding intermolecular [4+2] cycloaddition . The final steps include tosyl deprotection and isonitrile formation .
Industrial Production Methods
The complexity of the synthesis and the need for specific reaction conditions make large-scale production challenging .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of hapalindole K include lithium chloride, epoxides, and α-ketoglutarate-dependent nonheme iron halogenases . The reactions often require specific conditions such as controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of hapalindole K, which can exhibit different biological activities .
Applications De Recherche Scientifique
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[76102,7
Mécanisme D'action
The mechanism of action of hapalindole K involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the growth of bacteria by interfering with their cell wall synthesis and to induce apoptosis in cancer cells by activating specific signaling pathways . The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in scientific research .
Comparaison Avec Des Composés Similaires
(3R,4S,5S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),9(16),10,12-pentaene is part of a larger family of indole alkaloids, including:
- Fischerindoles
- Ambiguines
- Welwitindolinones
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific polycyclic ring system and the presence of a chlorine atom, which contributes to its distinct biological properties .
Propriétés
Numéro CAS |
106865-63-8 |
|---|---|
Formule moléculaire |
C21H21ClN2 |
Poids moléculaire |
336.863 |
InChI |
InChI=1S/C21H21ClN2/c1-6-21(4)16(22)10-14-18(19(21)23-5)12-11-24-15-9-7-8-13(17(12)15)20(14,2)3/h6-9,11,16,19,24H,1,10H2,2-4H3/t16-,19+,21+/m0/s1 |
Clé InChI |
VRTCQZPYIDLYAS-LDQXTDLNSA-N |
SMILES |
CC1(C2=C(C(C(C(C2)Cl)(C)C=C)[N+]#[C-])C3=CNC4=CC=CC1=C43)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


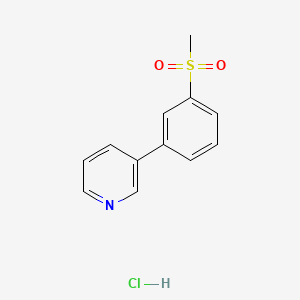
![3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt](/img/structure/B563089.png)

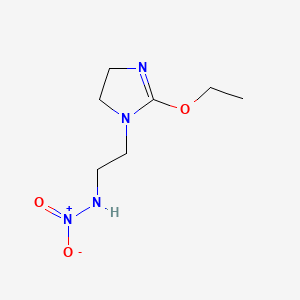

![2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B563101.png)
![Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate](/img/structure/B563102.png)

